molecular formula C11H11N B032674 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile CAS No. 56536-96-0

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

Cat. No. B032674
CAS RN: 56536-96-0
M. Wt: 157.21 g/mol
InChI Key: HMRIXHRQNXHLSL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile is a compound with various applications in chemical research and development. It is a derivative of tetrahydronaphthalene, a compound that has been extensively studied due to its unique molecular structure and properties.

Synthesis Analysis

The synthesis of derivatives of 1,2,3,4-tetrahydronaphthalene, like 2,3-Dinitrilo-1,2,3,4-tetrahydronaphthalene-N,N,N′,N′-tetraacetic acid, involves carboxymethylation processes and has been explored for its chelating behavior with alkaline earth metal ions (Yano, Kobayashi, & Ueno, 1970).

Molecular Structure Analysis

The molecular structure of related compounds, such as anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, has been determined using X-ray crystallographic techniques, revealing details like "twist-boat" conformations and intermolecular hydrogen bond networks (Klein & Stevens, 1984).

Chemical Reactions and Properties

Various reactions and properties of tetrahydronaphthalene derivatives have been studied. For example, the photochemical nitration of related compounds like 1,4-dimethylnaphthalene with tetranitromethane reveals complex reaction pathways and product formations, including addition and substitution products (Eberson, Hartshorn, & Radner, 1992).

Physical Properties Analysis

Studies on the physical properties of tetrahydronaphthalene derivatives, such as their self-assembly into chiral structures, have been conducted. This includes the investigation of 1,2,3,4-tetrahydronaphthalene molecules forming chiral close-packed herringbone structures and porous pinwheel nanoarchitectures (Silly, Ausset, & Sun, 2017).

Chemical Properties Analysis

The chemical properties of tetrahydronaphthalene derivatives are diverse. For instance, the reactivity of [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6 has been studied, showing various nucleophilic reactions and adduct formations (Lee, Lee, Chung, & Lee, 1995).

Scientific Research Applications

  • It is used in measuring excess enthalpies of mixtures of n-alkanes and cycloalkanes (Letcher & Scoones, 1982).

  • The compound serves as a chiral auxiliary for asymmetric Reformatsky reactions between α-bromoacyloxazolidinone and carbonyl compounds (Orsini et al., 2005).

  • It has potential as a chelating agent for alkaline earth metal ions (Yano et al., 1970).

  • Tetrahydronaphthalene-1,3-dicarbonitrile 4c shows high potency against cancer cells, making it a potential antitumor agent with low cytotoxicity against normal cells (Shaheen et al., 2020).

  • Non-steroidal 1-methyl-1H-pyrrole-2-carbonitrile containing tetrahydronaphthalene derivatives have been evaluated as novel progesterone receptor antagonists (Kern et al., 2010).

  • It is used in the synthesis of chelating agents, and its derivatives can be used in the construction of novel polyaromatic hydrocarbons (Thimmarayaperumal & Shanmugam, 2017).

  • The compound, in combination with n-alkanes like octane, nonane, and decane, can be used to compute excess molar volume and refractive indices (Gong et al., 2012).

  • Anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a urinary metabolite of naphthalene, mimics various metabolites of carcinogenic polyaromatic hydrocarbons (Klein & Stevens, 1984).

  • 1,2,3,4-tetrahydronaphthalene molecules self-assemble into chiral close-packed herringbone structure and chiral porous pinwheel nanoarchitecture at room temperature on graphite (Silly et al., 2017).

  • Tetralin, a component of 1,2,3,4-tetrahydronaphthalene, is used in the formulation of transportation fuel surrogates, and its ignition delays depend on temperature, pressure, and equivalence ratio (Raza et al., 2020).

Safety And Hazards

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile is a combustible material. Risk of ignition exists and containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H227, H315, H319, and H335 .

Future Directions

While the future directions for this compound are not explicitly mentioned in the available resources, its use in the fabrication of thin-film transistors and in coal liquefaction suggest potential applications in electronics and energy sectors.

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRIXHRQNXHLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286230
Record name 1-Cyano-1,2,3,4-tetrahydronaphthalene
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

CAS RN

56536-96-0
Record name 1-Cyano-1,2,3,4-tetrahydronaphthalene
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Record name 1-Cyanotetralin
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Record name 1-Cyano-1,2,3,4-tetrahydronaphthalene
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Record name 1,2,3,4-tetrahydronaphthalene-1-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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